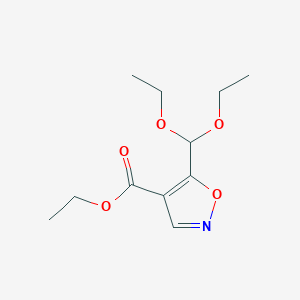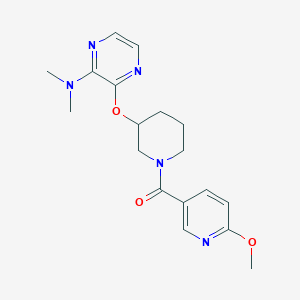![molecular formula C16H12F3N3OS B2807143 3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 723748-35-4](/img/structure/B2807143.png)
3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C16H12F3N3OS and a molecular weight of 351.35 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a ring-shaped carbon-containing structure known as pyridine. It also contains three fluorine atoms and a methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are generally related to the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound 3-amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, alongside its analogs, has been extensively studied for its reactivity and utility in synthesizing various heterocyclic compounds. These compounds are integral in developing new materials with potential pharmaceutical applications. One study detailed the synthesis of new 7-(2-thienyl)-9-trifluoromethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused tetracyclic systems, showcasing the versatility of thieno[2,3-b]pyridine derivatives in heterocyclic chemistry (Bakhite, Abdel-rahman, & Al-Taifi, 2005). Similarly, another study explored reactions leading to new pyridothienopyrimidines, pyridothienotriazines, and other fused tetracyclic systems, emphasizing the compound's role in synthesizing complex heterocyclic structures (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Molecular Structure Analysis
The molecular structures of various derivatives have been analyzed to understand better the relationship between structure and reactivity or potential biological activity. For instance, the molecular structure of 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines was examined, highlighting the potential for diverse biological activities based on structural modifications (Dyachenko et al., 2019).
Antiproliferative Activities
A significant area of research involves evaluating the antiproliferative activities of thieno[2,3-b]pyridine derivatives against various cancer cell lines. One study synthesized a series of 2-chlorophenyl carboxamide thienopyridines, revealing insights into structure-activity relationships for antiproliferative compounds targeting the phospholipase C enzyme (van Rensburg et al., 2017). Another study focused on tethered aryl groups to increase the activity of anti-proliferative thieno[2,3-b]pyridines by targeting a lipophilic region in the active site of phosphoinositide phospholipase C, demonstrating the potential for designing more effective cancer therapeutics (Haverkate et al., 2021).
Antimicrobial Activity
The antimicrobial activity of thieno[2,3-b]pyridine derivatives has also been explored, with some compounds showing promising results against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).
Novel Synthetic Pathways
Research has also focused on developing new synthetic pathways to create thieno[2,3-b]pyridine derivatives, enabling the exploration of novel compounds with potential therapeutic applications. For example, innovative approaches have been devised for synthesizing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, highlighting the compound's utility as a versatile synthon in organic synthesis (El-Meligie et al., 2020).
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, such compounds are in increasing demand to maintain crop production .
Eigenschaften
IUPAC Name |
3-amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)10-7-9(6-8-4-2-1-3-5-8)22-15-11(10)12(20)13(24-15)14(21)23/h1-5,7H,6,20H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPSFAHYUOFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)


![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)



![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)

![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2807081.png)
